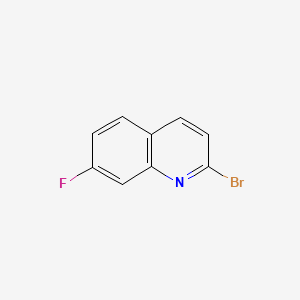

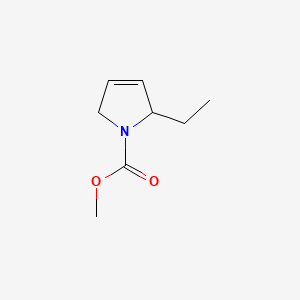

Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate” is a chemical compound that belongs to the class of nitrogen heterocycles known as pyrroles . Pyrroles are an important class of compounds that are frequently found in pharmaceutically active compounds and numerous natural products such as alkaloids, pheromones, steroids, chlorophyll, and heme .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under very mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . A clean synthetic approach to access 2,5-dihydro-1H-pyrrole-2-carboxylates involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also be completed in a highly regioselective manner to afford N-alkylpyrroles .Future Directions

The future directions for the study of “Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological activities. The development of environmentally friendly methods for the synthesis of these compounds is a major challenge in synthetic chemistry . Additionally, due to the diversity of these analogs in the therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name |

methyl 2-ethyl-2,5-dihydropyrrole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-7-5-4-6-9(7)8(10)11-2/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNBOOULOAWNKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CCN1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B574132.png)

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine](/img/structure/B574144.png)